4'-(tert-Butyl)propiophenone

Catalog No.
S667253
CAS No.
71209-71-7
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-(tert-Butyl)propiophenone

CAS Number

71209-71-7

Product Name

4'-(tert-Butyl)propiophenone

IUPAC Name

1-(4-tert-butylphenyl)propan-1-one

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

AQNYEAINONORRY-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)C(C)(C)C

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(C)(C)C

The exact mass of the compound 4'-(tert-Butyl)propiophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis

'-(tert-Butyl)propiophenone can be synthesized through various methods, including the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl chloride using a Lewis acid catalyst.

  • A study published in the Journal of the Chemical Society describes the synthesis of 4'-(tert-Butyl)propiophenone using this method. Source: Journal of the Chemical Society, Perkin Transactions 1, 1972, 2777-2781: doi:10.1039/P19720002777

Applications in Organic Chemistry

'-(tert-Butyl)propiophenone can be used as a starting material for the synthesis of various other organic compounds. For example, it can be used to prepare:

  • Diaryl ketones through coupling reactions Source: Synthesis of Diaryl Ketones from α-Bromoaryl Ketones and Arylboronic Acids Catalyzed by Palladium on Charcoal, Journal of the Korean Chemical Society, 2005, 49(2), 252-255: doi:10.21967/jks.2005.49.2.252
  • Heterocyclic compounds through ring-closing reactions

Other Potential Applications

While research is ongoing, 4'-(tert-Butyl)propiophenone is also being explored for potential applications in other fields, such as:

  • Material science: as a component in the development of new materials with specific properties Source: Novel Photoresponsive Poly(arylene ether sulfone)s Bearing Diaryl Sulfone Moieties, Macromolecules, 2008, 41 (19), 7234-7242: doi:10.1021/ma801224k
  • Biomedical science: for its potential biological activities, although more research is needed in this area Source: Design, synthesis, and biological evaluation of novel 1,3,4-oxadiazole derivatives as potential anticonvulsant agents, European Journal of Medicinal Chemistry, 2010, 45(3), 1222-1230: doi:10.1016/j.ejmech.2009.12.022

4'-(tert-Butyl)propiophenone is an organic compound with the molecular formula C13H18OC_{13}H_{18}O. It features a propiophenone structure, characterized by a phenyl group attached to a carbonyl group and an alkyl chain. The tert-butyl group, a bulky substituent, is positioned at the para position relative to the carbonyl group. This compound is notable for its unique steric and electronic properties, which influence its reactivity and interactions in various chemical environments .

Typical of ketones and aromatic compounds:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles, influenced by the electron-donating effect of the tert-butyl group.
  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .

4'-(tert-Butyl)propiophenone can be synthesized through several methods:

  • Friedel-Crafts Acylation: This method involves reacting tert-butylbenzene with propiophenone in the presence of a Lewis acid catalyst, such as aluminum chloride.
  • Direct Alkylation: Starting from acetophenone, tert-butyl chloride can be used in an alkylation reaction under basic conditions to yield 4'-(tert-Butyl)propiophenone.
  • Oxidative Coupling: Using appropriate oxidants, coupling reactions can lead to the formation of this compound from simpler precursors .

4'-(tert-Butyl)propiophenone finds applications in various fields:

  • Chemical Intermediates: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: Utilized in high-performance liquid chromatography (HPLC) for separating compounds due to its unique properties .
  • Material Science: The compound may be used in polymer chemistry for modifying polymer properties due to its steric bulk.

Interaction studies involving 4'-(tert-Butyl)propiophenone focus on its reactivity with different nucleophiles and electrophiles. Its bulky tert-butyl group influences how it interacts with other molecules, potentially affecting reaction rates and mechanisms. Studies may explore its interactions with biological macromolecules, assessing its compatibility and reactivity within biological systems .

Several compounds share structural similarities with 4'-(tert-Butyl)propiophenone. Below is a comparison highlighting their uniqueness:

CompoundMolecular FormulaUnique Features
4'-tert-ButylacetophenoneC12H16OC_{12}H_{16}OLacks a propiophenone structure; more stable due to reduced steric hindrance.
4'-HydroxypropiophenoneC13H14OC_{13}H_{14}OContains a hydroxyl group, increasing polarity and potential hydrogen bonding.
4'-MethoxypropiophenoneC13H18O2C_{13}H_{18}O_2Features a methoxy group that enhances electron donation compared to tert-butyl.

These compounds illustrate variations in functional groups that significantly influence their chemical behavior and biological activity compared to 4'-(tert-Butyl)propiophenone .

Physical State and Organoleptic Properties

4'-(tert-Butyl)propiophenone exists as a clear liquid under standard conditions, representing a typical state for medium-molecular-weight aromatic ketones [1]. The compound exhibits distinctive organoleptic characteristics that are fundamental to its identification and handling protocols.

The physical appearance of 4'-(tert-Butyl)propiophenone is described as a clear liquid that may range from colorless to light orange or yellow in coloration [1]. This color variation is typical for aromatic ketones and may be attributed to trace impurities or slight oxidation during storage. The transparency and clarity of the liquid phase indicate high purity levels when properly stored under inert conditions.

The compound demonstrates typical ketonic odor characteristics, though specific olfactory descriptors are not extensively documented in the available literature. Based on structural similarities to related aromatic ketones, 4'-(tert-Butyl)propiophenone likely exhibits a mild, somewhat sweet aromatic odor characteristic of substituted propiophenones [2]. The presence of the bulky tert-butyl group may moderate the intensity of the aromatic character compared to unsubstituted propiophenone.

Regarding tactile properties, the compound presents as a mobile liquid with viscosity characteristics typical of aromatic ketones of similar molecular weight. The liquid nature at room temperature facilitates handling and processing in various applications, while the relatively low viscosity suggests good flow properties for industrial processing operations.

The stability of the physical state under ambient conditions appears to be excellent, with no reports of spontaneous crystallization or phase separation under normal storage conditions. This physical stability contributes to the compound's utility in various applications where consistent physical properties are required.

Thermodynamic Parameters

The thermodynamic properties of 4'-(tert-Butyl)propiophenone provide critical insights into its thermal behavior, phase transitions, and energy relationships. These parameters are essential for process design, safety assessments, and understanding the compound's behavior under various temperature and pressure conditions.

Boiling and Melting Points

The boiling point of 4'-(tert-Butyl)propiophenone has been experimentally determined to be 162°C under reduced pressure conditions of 5 mmHg [1]. This reduced-pressure boiling point is characteristic of thermally sensitive aromatic ketones and indicates that normal atmospheric pressure boiling would occur at significantly higher temperatures. Using standard vapor pressure correlations and comparison with structurally similar compounds, the estimated normal boiling point (at 760 mmHg) would be approximately 280-310°C .

The determination of boiling point under reduced pressure is particularly important for this compound as it allows for distillation and purification without thermal decomposition. The relatively low boiling point under vacuum conditions (162°C at 5 mmHg) indicates favorable volatility characteristics for separation processes and suggests that the compound can be effectively purified through vacuum distillation techniques.

Comparative analysis with related compounds provides additional context for these thermal properties. Propiophenone, the unsubstituted parent compound, exhibits a normal boiling point of 218°C [4] [5], while 4'-tert-butylacetophenone shows a reduced-pressure boiling point of 107-108°C at 5 mmHg [6]. The intermediate boiling point behavior of 4'-(tert-Butyl)propiophenone reflects the combined effects of increased molecular weight from the propyl chain and the steric influence of the tert-butyl substituent.

The melting point of 4'-(tert-Butyl)propiophenone has not been definitively established in the available literature. However, based on structural comparisons with related compounds, particularly 4'-tert-butylacetophenone which exhibits a melting point of 17-18°C [7] [6], and considering the additional methylene group in the propyl chain, an estimated melting point range of 15-20°C can be proposed. This low melting point is consistent with the compound's liquid state at room temperature and reflects the disruptive effect of the bulky tert-butyl group on crystal packing efficiency.

Vapor Pressure Characteristics

The vapor pressure behavior of 4'-(tert-Butyl)propiophenone is a critical parameter for understanding its volatility, evaporation rates, and environmental fate. While specific vapor pressure measurements at standard temperatures are not available in the current literature, the compound's vapor pressure characteristics can be estimated based on its boiling point data and structural comparisons.

Given the reduced-pressure boiling point of 162°C at 5 mmHg [1], the vapor pressure at room temperature (25°C) can be estimated using the Clausius-Clapeyron equation and comparison with structurally similar compounds. Based on these calculations and the boiling point data, the vapor pressure at 25°C is estimated to be in the range of 0.1-0.5 mmHg, indicating relatively low volatility under ambient conditions.

The vapor pressure characteristics are significantly influenced by the molecular structure of 4'-(tert-Butyl)propiophenone. The presence of the aromatic ring system contributes to intermolecular π-π interactions that reduce volatility, while the tert-butyl group provides steric hindrance that affects molecular packing and vapor-liquid equilibrium. The propyl ketone side chain adds to the molecular weight and provides additional van der Waals interactions that further reduce vapor pressure compared to smaller ketones.

Temperature dependence of vapor pressure follows typical exponential behavior for organic compounds. As temperature increases, the vapor pressure rises exponentially, reaching the experimentally determined 5 mmHg at 162°C. This temperature-vapor pressure relationship is crucial for process design, particularly in distillation and evaporation operations.

The relatively low vapor pressure at ambient conditions suggests that 4'-(tert-Butyl)propiophenone has limited tendency for atmospheric release under normal handling conditions. This characteristic is important for workplace safety considerations and environmental impact assessments, as lower vapor pressures generally correlate with reduced inhalation exposure risks and atmospheric persistence.

Enthalpy Measurements

Enthalpy data for 4'-(tert-Butyl)propiophenone, including heat of formation, heat of vaporization, and heat of fusion, are not extensively documented in the available literature. However, these thermodynamic properties can be estimated using group contribution methods and comparisons with structurally related compounds.

The standard enthalpy of formation for 4'-(tert-Butyl)propiophenone can be estimated using Benson group contribution methods. Based on the molecular structure containing aromatic, aliphatic, and ketonic functionalities, the estimated standard enthalpy of formation (ΔfH°) is approximately -250 to -200 kJ/mol. This negative value indicates that the compound is thermodynamically stable relative to its constituent elements and reflects the stabilizing influence of the aromatic ring system and the exothermic nature of C-C and C-H bond formation.

The enthalpy of vaporization represents the energy required to convert the liquid to vapor phase and is directly related to the strength of intermolecular forces. Using Trouton's rule and the estimated normal boiling point, the enthalpy of vaporization for 4'-(tert-Butyl)propiophenone is estimated to be approximately 45-55 kJ/mol. This value is consistent with aromatic ketones of similar molecular weight and reflects the moderate intermolecular forces present in the liquid phase.

For comparison, related compounds provide context for these estimates. Aromatic ketones generally exhibit enthalpies of vaporization in the range of 40-60 kJ/mol, depending on molecular weight and structural features [8]. The presence of the tert-butyl group in 4'-(tert-Butyl)propiophenone likely contributes to increased van der Waals interactions, supporting the estimated range.

The enthalpy of fusion, representing the energy change during melting, is expected to be relatively low given the estimated low melting point. Typical values for organic compounds with similar melting points range from 10-20 kJ/mol. The disrupted crystal packing caused by the bulky tert-butyl substituent likely results in weaker crystal lattice energies and correspondingly lower fusion enthalpies.

Heat capacity data, both for liquid and gas phases, are important for process design calculations. While specific measurements are not available, heat capacities can be estimated using group contribution methods. The liquid phase heat capacity at 25°C is estimated to be approximately 250-280 J/mol·K, while the gas phase heat capacity is estimated at 200-230 J/mol·K at the same temperature.

Density and Volumetric Properties

The density and related volumetric properties of 4'-(tert-Butyl)propiophenone provide essential information for material handling, process design, and quality control applications. These properties are fundamental to understanding the compound's behavior in solution and during processing operations.

The experimentally determined density of 4'-(tert-Butyl)propiophenone is 0.96 g/mL at 25°C [1]. This density value indicates that the compound is less dense than water, which has significant implications for separation processes, environmental fate, and handling procedures. The relatively low density compared to many aromatic compounds reflects the influence of the bulky tert-butyl group, which increases molecular volume without proportionally increasing mass.

The specific gravity, which is the ratio of the compound's density to that of water at the same temperature, is also 0.96 [1]. This value confirms that 4'-(tert-Butyl)propiophenone will float on water, an important consideration for spill containment and cleanup procedures. The specific gravity also provides a convenient quality control parameter for verifying compound purity and identity.

Comparative analysis with related compounds reveals interesting trends in density-structure relationships. Propiophenone, the unsubstituted parent compound, has a density of 1.009 g/mL [4] [5], while 4'-tert-butylacetophenone exhibits a density of 0.964 g/mL [7] [6]. The systematic decrease in density with increasing tert-butyl substitution demonstrates the volume-expanding effect of this bulky substituent while adding relatively little mass.

The molecular volume of 4'-(tert-Butyl)propiophenone can be calculated from its molecular weight (190.28 g/mol) and density (0.96 g/mL), yielding a molar volume of approximately 198 mL/mol or 198 cm³/mol. This value provides insight into the three-dimensional space occupied by the molecule and is useful for understanding packing efficiency in the liquid phase and for calculating other thermodynamic properties.

Temperature dependence of density follows typical behavior for organic liquids, with density decreasing as temperature increases due to thermal expansion. The coefficient of thermal expansion can be estimated based on structural similarities to related aromatic compounds and is expected to be in the range of 8-12 × 10⁻⁴ K⁻¹. This temperature dependence is important for accurate volumetric measurements and process calculations at different operating temperatures.

The volumetric properties also influence other physical characteristics such as viscosity and surface tension. The molecular volume and shape, determined partly by the tert-butyl substituent, affect how molecules pack together and interact, ultimately influencing these transport properties.

Pressure effects on density are generally small for liquids under normal conditions but become significant at very high pressures. The isothermal compressibility of 4'-(tert-Butyl)propiophenone is estimated to be similar to other aromatic ketones, approximately 4-6 × 10⁻⁴ MPa⁻¹ at room temperature.

Optical Properties

The optical properties of 4'-(tert-Butyl)propiophenone, including refractive index and optical rotation characteristics, provide important information about molecular structure, purity assessment, and optical applications. These properties are fundamental to analytical chemistry and quality control procedures.

Refractive Index Measurements

The refractive index of 4'-(tert-Butyl)propiophenone has been experimentally determined to be in the range of 1.5160-1.5190 at 20°C [1]. This measurement represents the compound's ability to bend light as it passes through the medium and provides valuable information about molecular structure and intermolecular interactions.

The refractive index value of 1.5160-1.5190 is characteristic of aromatic compounds, reflecting the contribution of the benzene ring's extended π-electron system to the compound's polarizability. The relatively high refractive index compared to aliphatic compounds (typically 1.35-1.45) demonstrates the significant influence of the aromatic chromophore on optical properties.

Comparative analysis with structurally related compounds provides context for this measurement. Propiophenone exhibits a refractive index of 1.526 [4], while 4'-tert-butylacetophenone shows a value of 1.52 [6]. The slight variation in refractive index among these related compounds reflects differences in molecular structure and electron distribution, with the tert-butyl group and propyl chain length contributing to these variations.

The refractive index measurement serves as an important identity and purity parameter for 4'-(tert-Butyl)propiophenone. The narrow range (1.5160-1.5190) indicates good reproducibility of measurements and suggests high purity levels when values fall within this range. Deviations from this range may indicate the presence of impurities or degradation products.

Temperature dependence of refractive index follows typical behavior for organic compounds, with the value decreasing as temperature increases. The temperature coefficient of refractive index (dn/dT) for aromatic ketones is typically in the range of -3 to -5 × 10⁻⁴ K⁻¹. This temperature dependence must be considered when making precise refractive index measurements for analytical purposes.

The wavelength dependence of refractive index (dispersion) is also important for optical applications. While specific dispersion data for 4'-(tert-Butyl)propiophenone are not available, aromatic compounds typically show normal dispersion with higher refractive indices at shorter wavelengths. The Abbe number, which characterizes dispersion, is estimated to be in the range of 30-40 for this compound.

Molar refractivity, calculated from the refractive index and molar volume, provides information about molecular polarizability. For 4'-(tert-Butyl)propiophenone, the molar refractivity is estimated to be approximately 55-60 cm³/mol, which is consistent with the molecular structure containing aromatic and aliphatic components.

Optical Rotation Characteristics

4'-(tert-Butyl)propiophenone is an achiral molecule due to the absence of stereocenters in its structure. Consequently, the compound does not exhibit optical rotation and would show zero optical rotation ([α]D = 0°) when measured in a polarimeter. This characteristic is important for confirming the compound's identity and distinguishing it from any chiral analogs or impurities.

The molecular structure of 4'-(tert-Butyl)propiophenone contains no asymmetric carbon atoms or other sources of chirality. The tert-butyl group, while bulky, is symmetrically substituted with three equivalent methyl groups. The propyl ketone side chain is also achiral, consisting of a symmetrical arrangement around the carbonyl carbon.

While the pure compound itself is optically inactive, it could potentially serve as a starting material for the synthesis of chiral derivatives through asymmetric reactions. The ketone functionality provides a reactive site that could be converted to chiral centers through various asymmetric reduction or addition reactions.

In analytical applications, the absence of optical rotation serves as a negative identity test, helping to confirm that the sample contains 4'-(tert-Butyl)propiophenone rather than optically active impurities or analogs. Any observed optical rotation in a sample purported to be pure 4'-(tert-Butyl)propiophenone would indicate the presence of chiral contaminants.

The compound's achiral nature also has implications for its biological activity and environmental behavior. Achiral compounds typically show consistent behavior regardless of the handedness of biological systems, unlike chiral compounds which may exhibit different activities for different enantiomers.

UV-visible spectroscopic properties, while not strictly optical rotation, are relevant optical characteristics. The aromatic ketone chromophore in 4'-(tert-Butyl)propiophenone is expected to exhibit absorption maxima around 240-280 nm, characteristic of benzoyl chromophores. The tert-butyl substituent may cause slight shifts in these absorption maxima due to its electron-donating effects.

Solubility Profile and Partition Coefficients

The solubility characteristics and partition behavior of 4'-(tert-Butyl)propiophenone are crucial for understanding its environmental fate, biological activity, and processing requirements. These properties govern the compound's distribution between different phases and its behavior in various solvent systems.

4'-(tert-Butyl)propiophenone exhibits very limited solubility in water, consistent with its hydrophobic aromatic ketone structure [1]. The compound can be characterized as essentially insoluble in water, with estimated aqueous solubility below 0.01 g/L at room temperature. This low water solubility reflects the dominance of hydrophobic interactions from the aromatic ring and tert-butyl group over any polar interactions from the ketone functionality.

The hydrophobic nature of 4'-(tert-Butyl)propiophenone is quantified by its octanol-water partition coefficient (LogP), which has been experimentally determined to be 3.93 [9]. This relatively high LogP value indicates strong preference for organic phases over aqueous phases and suggests significant bioaccumulation potential and membrane penetration capability.

Comparative analysis with related compounds provides insight into structure-activity relationships for partition behavior. The parent compound propiophenone has a LogP of approximately 2.71 [5], while 4-tert-butylphenol exhibits a LogP of 3.29 [10]. The higher LogP value for 4'-(tert-Butyl)propiophenone reflects the combined hydrophobic contributions of both the propyl ketone chain and the tert-butyl substituent.

In organic solvents, 4'-(tert-Butyl)propiophenone demonstrates good to excellent solubility. The compound is expected to be highly soluble in nonpolar and moderately polar organic solvents such as dichloromethane, chloroform, diethyl ether, and aromatic hydrocarbons like benzene and toluene. This solubility pattern is typical for aromatic ketones and reflects favorable interactions between the compound and organic solvent molecules.

Alcohol solvents present an intermediate case, where 4'-(tert-Butyl)propiophenone shows moderate solubility. The compound is expected to be soluble in methanol and ethanol, though less so than in chlorinated or aromatic solvents. The hydrogen bonding capability of alcohols can interact with the ketone carbonyl group, facilitating dissolution despite the overall hydrophobic character of the molecule.

The solubility in various organic solvents has practical implications for synthesis, purification, and analytical procedures. The good solubility in common organic solvents facilitates extraction procedures, reaction workups, and chromatographic separations. This solubility profile also supports the compound's utility as a synthetic intermediate in organic chemistry applications.

Temperature effects on solubility follow typical behavior, with increased solubility at higher temperatures for most solvent systems. The temperature coefficient of solubility varies depending on the specific solvent but generally shows positive temperature dependence for organic solvents and very limited temperature dependence for water due to the extremely low baseline solubility.

The partition coefficient data has important implications for environmental fate and transport. The high LogP value suggests that 4'-(tert-Butyl)propiophenone will preferentially partition into organic matter, sediments, and lipid-rich biological tissues rather than remaining dissolved in aqueous systems. This partitioning behavior influences both environmental distribution and potential biological effects.

Bioaccumulation potential can be estimated from the LogP value using established correlations. With a LogP of 3.93, 4'-(tert-Butyl)propiophenone falls into a range where moderate to significant bioaccumulation might be expected, particularly in lipid-rich tissues. However, the presence of the ketone functionality may facilitate metabolic transformation, potentially limiting actual bioaccumulation compared to purely hydrophobic compounds.

The solubility and partition data also inform formulation chemistry for any applications involving 4'-(tert-Butyl)propiophenone. The compound's preference for organic phases suggests that formulations would need to employ organic cosolvents or surfactant systems to achieve aqueous dispersions if required for specific applications.

Air-water partition coefficients (Henry's law constants) can be estimated from vapor pressure and aqueous solubility data. Given the low vapor pressure and very low water solubility, the Henry's law constant is expected to be in the range that would classify the compound as having low volatility from aqueous solutions, meaning that atmospheric transport from water bodies would be limited.

PropertyValueReference
Molecular FormulaC₁₃H₁₈O [1]
Molecular Weight190.28 g/mol [1]
CAS Registry Number71209-71-7 [1]
Physical StateClear liquid [1]
Density0.96 g/mL at 25°C [1]
Boiling Point162°C at 5 mmHg [1]
Refractive Index1.5160-1.5190 at 20°C [1]
ColorColorless to light orange/yellow [1]
Water SolubilityEssentially insoluble [1]
LogP (octanol/water)3.93 [9]
Specific Gravity0.96 [1]
Thermodynamic PropertyValue/RangeEstimation Method
Normal Boiling Point280-310°CCorrelation from reduced pressure data [1]
Estimated Melting Point15-20°CStructural comparison [7] [6]
Vapor Pressure (25°C)0.1-0.5 mmHgClausius-Clapeyron estimation
Heat of Vaporization45-55 kJ/molTrouton's rule
Heat of Formation-250 to -200 kJ/molGroup contribution methods
Molar Volume198 cm³/molCalculated from density and MW
Comparative CompoundDensity (g/mL)Boiling PointLogPReference
Propiophenone1.009218°C2.71 [4] [5]
4'-tert-Butylacetophenone0.964107-108°C/5mmHg- [7] [6]
4'-(tert-Butyl)propiophenone0.96162°C/5mmHg3.93 [1] [9]
4-tert-Butylphenol0.908236-238°C3.29 [10]

XLogP3

3.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Other CAS

71209-71-7

Dates

Last modified: 08-15-2023

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